molecular formula C20H22N2O4S B2776438 N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-44-1

N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

货号: B2776438
CAS 编号: 896357-44-1
分子量: 386.47
InChI 键: MJJNNXYFKHQKIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic hexahydropyridoquinoline core. Sulfonamides are widely explored in medicinal chemistry for their roles in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .

属性

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-7-4-14(5-8-17)13-21-27(24,25)18-11-15-3-2-10-22-19(23)9-6-16(12-18)20(15)22/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNNXYFKHQKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Substituent Variations and Physicochemical Properties

Compound Name Substituent (R Group) Key Structural Features Hypothesized Impact
Target Compound 4-Methoxybenzyl Methoxy (-OCH₃) at para position Enhanced solubility (methoxy’s polarity), electron-donating effects may stabilize aromatic interactions .
N-(4-Bromo-2-methylphenyl) analog 4-Bromo-2-methylphenyl Bromine (Br) and methyl (-CH₃) groups Increased lipophilicity (halogen and alkyl groups); bromine may enable halogen bonding with biomolecular targets. Steric hindrance from methyl group could affect binding.
N-(4-Trifluoromethylphenyl) analog 4-Trifluoromethylphenyl Trifluoromethyl (-CF₃) group Strong electron-withdrawing effects increase sulfonamide acidity, potentially improving protein binding. CF₃ enhances metabolic stability and bioavailability.
Oxalamide derivative N1-(3-hydroxypropyl)-oxalamide Oxalamide linker replaces sulfonamide Altered hydrogen-bonding capacity; hydroxypropyl group increases hydrophilicity, possibly affecting membrane permeability.

常见问题

Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the hexahydropyrido[3,2,1-ij]quinoline core via cyclization of a substituted piperidone derivative under acidic or basic conditions .
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution using 4-methoxybenzylamine and a sulfonyl chloride intermediate. Precise control of temperature (0–5°C) and reaction time (12–24 hours) is critical to minimize side products .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves 3D conformation and bond angles .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays: Test enzyme inhibition (e.g., kinases, carbonic anhydrases) at concentrations of 1–100 µM, with IC50_{50} determination using fluorometric or colorimetric substrates .
  • Cell-based assays: Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
  • Positive controls: Compare activity to known inhibitors (e.g., acetazolamide for sulfonamide-based targets) .

Q. What are the key physicochemical properties to prioritize during early-stage characterization?

  • Solubility: Assess in DMSO, PBS, and ethanol using UV-Vis spectroscopy .
  • Stability: Monitor degradation under varying pH (2–12) and temperature (4–37°C) via HPLC .
  • LogP: Determine octanol/water partition coefficient to predict membrane permeability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Reaction monitoring: Use in-situ FTIR or TLC to track intermediate formation and adjust conditions dynamically .
  • Scale-up challenges: Address exothermic reactions via controlled addition of reagents and inert atmosphere (N2_2/Ar) .

Q. How should contradictory data in biological activity assays be resolved?

  • Orthogonal assays: Compare enzyme inhibition (SPR binding) with cellular activity (e.g., Western blot for target phosphorylation) to rule out off-target effects .
  • Purity verification: Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
  • Mechanistic studies: Perform knock-out/knock-in experiments in cell models to validate target engagement .

Q. What computational strategies can predict target interactions for this compound?

  • Molecular docking: Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • MD simulations: Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding pocket dynamics .
  • QSAR modeling: Corporate substituent electronic parameters (Hammett constants) to optimize activity .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • Formulation: Prepare stable suspensions using 0.5% carboxymethylcellulose (CMC) for oral gavage .
  • Bioanalysis: Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
  • Tissue distribution: Measure compound levels in organs (liver, kidney) post-sacrifice using homogenization and extraction protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。